Orientanol A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Orientanol A is a type of complex organic molecule, presumably with significant biochemical or pharmaceutical implications. The study and understanding of such molecules involve detailed analysis of their synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

Synthesis analysis involves the methodologies and strategies employed to construct complex molecules. Although the search did not yield specific results on this compound, the principles outlined in the literature on chemical synthesis, such as those described by Donghyeon Kang et al. (2015) in their review on electrochemical synthesis of catalysts and semiconductor electrodes for solar water splitting, provide insights into modern synthesis techniques that could be applicable to this compound (Kang et al., 2015).

Molecular Structure Analysis

The analysis of molecular structure is crucial for understanding the functionality and reactivity of a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used. While specifics on this compound were not found, the methodologies for structural analysis remain consistent across organic molecules.

Chemical Reactions and Properties

Chemical reactions involving this compound would be influenced by its functional groups and molecular structure. The properties such as reactivity, stability, and interaction with other molecules can be deduced from studies on similar complex molecules. Clair and de Oteyza (2019) discuss controlling chemical coupling reactions on surfaces, highlighting advanced strategies for on-surface synthesis that could be relevant to the chemical reactions involving this compound (Clair & de Oteyza, 2019).

Applications De Recherche Scientifique

Isolation and Structural Elucidation :

- Tanaka et al. (1998) isolated new isoflavanones, including orientanols D-F, from Erythrina orientalis, contributing to the structural understanding of these compounds (Tanaka et al., 1998).

- Peng et al. (2002) identified a new sesquiterpene, orientanone, from Alisma orientalis, revealing a novel structure derived from a guaiane-type carbon skeleton (Peng et al., 2002).

Pharmacological and Biological Activities :

- A study by Liu et al. (2016) found that orientin, a flavonoid, protects myocardial cells against hypoxia-reoxygenation injury through induction of autophagy, demonstrating its potential in cardioprotection (Liu et al., 2016).

- Li et al. (2017) reported that orientin reduces myocardial infarction size and mitigates adverse cardiac remodeling, indicating its therapeutic potential in cardiac diseases (Li et al., 2017).

Application in Functional Foods and Cosmetics :

- Kim et al. (2013) isolated orientin from Lythrum salicaria L., demonstrating its anti-obesity activity, which can be utilized in health functional foods (Kim et al., 2013).

- Lee et al. (2006) explored the cosmeceutical properties of Alisma orientale, identifying components like orientin for their anti-oxidation, whitening, and anti-inflammatory effects (Lee et al., 2006).

Industrial Applications :

- Ren and Wood (2004) discovered that a compound from the red marine alga, similar in structure to orientin, reduces corrosion caused by Desulfotomaculum orientis, suggesting its use in corrosion inhibition (Ren & Wood, 2004).

- Kitagawa et al. (2010) utilized Issatchenkia orientalis in a β-glucosidase expression system for bioethanol production, highlighting its industrial relevance (Kitagawa et al., 2010).

Mécanisme D'action

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Orientanol A plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to changes in gene expression that promote anti-inflammatory responses . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. It also acts as an enzyme inhibitor, blocking the activity of enzymes such as COX and LOX, which are involved in the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been observed to result in sustained anti-inflammatory effects in in vitro and in vivo models . The stability and degradation of this compound can vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of this compound plateau at certain dosages, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions highlight the importance of this compound in regulating metabolic processes within cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The transport and distribution of this compound are crucial for its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Propriétés

IUPAC Name |

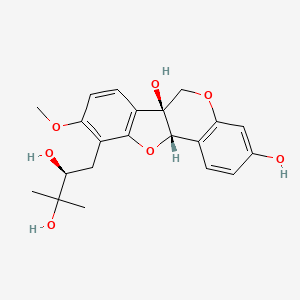

(6aS,11aS)-10-[(2S)-2,3-dihydroxy-3-methylbutyl]-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-20(2,24)17(23)9-13-15(26-3)7-6-14-18(13)28-19-12-5-4-11(22)8-16(12)27-10-21(14,19)25/h4-8,17,19,22-25H,9-10H2,1-3H3/t17-,19-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRMBVPWOVPEPJ-HFSMHLIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=CC2=C1OC3C2(COC4=C3C=CC(=C4)O)O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](CC1=C(C=CC2=C1O[C@@H]3[C@]2(COC4=C3C=CC(=C4)O)O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid Bis-N-sulfosuccinim](/img/no-structure.png)